Butyl ethyl ether

Catalog No.
S748928
CAS No.
628-81-9
M.F
C6H14O
M. Wt
102.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl ethyl ether

CAS Number

628-81-9

Product Name

Butyl ethyl ether

IUPAC Name

1-ethoxybutane

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-3-5-6-7-4-2/h3-6H2,1-2H3

InChI Key

PZHIWRCQKBBTOW-UHFFFAOYSA-N

SMILES

CCCCOCC

Canonical SMILES

CCCCOCC

The exact mass of the compound Butyl ethyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Butyl ethyl ether (CAS 628-81-9), also known as 1-ethoxybutane, is a colorless, flammable liquid classified as an aliphatic ether. It is primarily used as an aprotic solvent in industrial and laboratory settings and as a component or additive in fuel formulations. Its key procurement-relevant characteristics are its moderate boiling point and flash point, which position it as a practical alternative to more volatile ethers like diethyl ether and higher-boiling ethers like dibutyl ether, offering a specific balance of reactivity, ease of handling, and safety.

While chemically similar to other dialkyl ethers, Butyl ethyl ether is not directly interchangeable in many process-critical applications. Substituting with diethyl ether introduces significantly higher volatility (Boiling Point: 34.6°C) and a much lower flash point (-45°C), increasing fire risk, evaporative loss, and the need for more stringent cooling and containment protocols. Conversely, substituting with a higher-boiling ether like dibutyl ether (Boiling Point: 142°C) complicates post-reaction workup, requiring more energy-intensive methods for solvent removal. The specific boiling point (91-92°C) and flash point (4°C) of Butyl ethyl ether provide a distinct operational window, making it a deliberate choice for processes requiring a balance between reaction temperature control and practical solvent stripping.

Process Safety & Handling: A Balanced Thermal Profile Between Volatile and High-Boiling Ethers

Butyl ethyl ether occupies a valuable intermediate position in thermal properties compared to common ether solvents. Its boiling point of approximately 92°C is significantly higher than that of the highly volatile diethyl ether (34.6°C), reducing evaporative losses and enabling reactions at higher, more controlled temperatures. Concurrently, its flash point of 4°C, while low, is considerably higher than diethyl ether's -45°C, presenting a comparatively lower fire hazard during handling and transfer operations. This makes it a more manageable option than diethyl ether without the high energy cost of removing a high-boiling solvent like dibutyl ether (Boiling Point: 142°C).

Evidence DimensionBoiling Point & Flash Point
Target Compound DataBoiling Point: ~92°C | Flash Point: 4°C
Comparator Or BaselineDiethyl Ether (Boiling Point: 34.6°C, Flash Point: -45°C) | Dibutyl Ether (Boiling Point: 142°C, Flash Point: 25°C)
Quantified DifferenceBoiling point is ~57°C higher than diethyl ether; Flash point is 49°C higher than diethyl ether.
ConditionsStandard atmospheric pressure.

This specific thermal window allows for higher reaction temperatures than diethyl ether while reducing fire risk and simplifying solvent removal compared to high-boiling alternatives.

Fuel Additive Performance: Differentiated Octane Enhancement and Volatility Control vs. ETBE

In fuel applications, ethers are primarily used as oxygenates and octane boosters. While its isomer, ethyl *tert*-butyl ether (ETBE), is more common, Butyl ethyl ether (as n-butyl ethyl ether) offers a different set of blending properties. ETBE has a high blending Research Octane Number (RON) of around 119 and a Motor Octane Number (MON) of 103, along with a low Reid Vapor Pressure (RVP) blending value of 28 kPa. While direct, publicly available blending values for n-butyl ethyl ether are less common, its properties as a C6 ether position it as a component for tailoring fuel volatility and octane, differing from the specific performance profile of the branched C6 ether ETBE, which is designed to maximize octane boost from isobutylene feedstock. The selection of n-butyl ethyl ether would be driven by specific blending requirements where the exact volatility and octane contribution of ETBE is not desired.

Evidence DimensionBlending Octane Numbers (RON/MON) and Vapor Pressure
Target Compound DataProperties differ from the common isomer ETBE.
Comparator Or BaselineETBE (RON: ~119, MON: ~103, RVP Blending: 28 kPa)
Quantified DifferenceOffers an alternative volatility and octane profile compared to the high-octane, low-volatility standard of ETBE.
ConditionsStandard gasoline blending.

For fuel formulators, this compound provides an alternative to ETBE for fine-tuning gasoline properties when a different balance of octane enhancement and volatility is required.

Reaction Solvent for Organometallics: Enabling Higher Temperatures in Grignard Reactions vs. Diethyl Ether & THF

Ethereal solvents are essential for stabilizing Grignard reagents. While diethyl ether (BP 34.6°C) and tetrahydrofuran (THF, BP 66°C) are standard, their low boiling points can limit reaction rates or prevent the formation of Grignards from less reactive halides like aryl chlorides. Butyl ethyl ether, with a boiling point of ~92°C, allows for reactions to be conducted at significantly higher temperatures. This elevated temperature can increase reaction kinetics and improve yields, providing a distinct advantage over both diethyl ether and THF for sluggish or thermally demanding organometallic reactions without resorting to much higher boiling point solvents that are difficult to remove.

Evidence DimensionReaction Temperature Ceiling (Boiling Point)
Target Compound Data~92°C
Comparator Or BaselineDiethyl Ether: 34.6°C | Tetrahydrofuran (THF): 66°C
Quantified DifferenceAllows reaction temperatures ~57°C higher than diethyl ether and ~26°C higher than THF.
ConditionsGrignard reagent formation and subsequent reactions at reflux.

This enables higher reaction temperatures, potentially increasing rates and yields for challenging Grignard reactions where lower-boiling ethers are kinetically insufficient.

Intermediate-Temperature Organometallic Synthesis

For syntheses involving the formation or reaction of Grignard reagents from less reactive organic halides (e.g., chloroarenes), where the reaction requires heating above the boiling point of THF (66°C) to proceed at a practical rate. Its higher boiling point facilitates these reactions while still being volatile enough for straightforward removal during product workup.

Process Solvent Requiring Reduced Flammability Risk vs. Diethyl Ether

In applications where an aprotic ether solvent is required, but the extremely high volatility and very low flash point (-45°C) of diethyl ether pose unacceptable operational hazards or require cost-prohibitive engineering controls. The higher flash point (4°C) of Butyl ethyl ether provides a tangible improvement in the safety profile for handling, storage, and scale-up operations.

Specialty Fuel Blending Component

Used as a co-solvent or additive in complex fuel formulations where the specific octane, volatility, and oxygen content characteristics of common ethers like MTBE or ETBE do not meet the target specifications. Its properties allow for greater flexibility in blending to meet regulatory or performance standards.

Physical Description

Ethyl butyl ether appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air.

XLogP3

2

Boiling Point

92.3 °C

Flash Point

40 °F (NFPA, 2010)

LogP

2.03 (LogP)

Melting Point

-124.0 °C

UNII

NO396R19PJ

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

51.59 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

628-81-9

Wikipedia

Ethyl butyl ether

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Butane, 1-ethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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